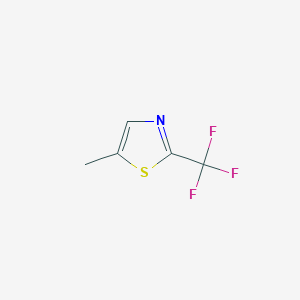

Thiazole, 5-methyl-2-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

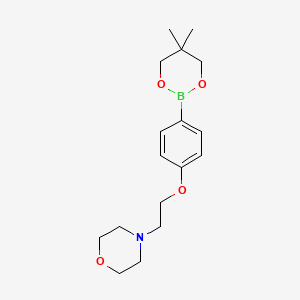

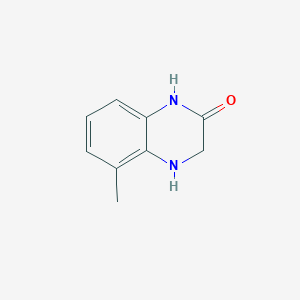

“Thiazole, 5-methyl-2-(trifluoromethyl)-” is a derivative of thiazole, which is a heterocyclic compound. This compound belongs to the thiazole class of derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Synthesis Analysis

The synthesis of “Thiazole, 5-methyl-2-(trifluoromethyl)-” involves adding its ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius. After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

“Thiazole, 5-methyl-2-(trifluoromethyl)-” has a molecular weight of 211.162 Da . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .作用機序

While the specific mechanism of action for “Thiazole, 5-methyl-2-(trifluoromethyl)-” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

The safety data sheet for “Thiazole, 5-methyl-2-(trifluoromethyl)-” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

将来の方向性

While the specific future directions for “Thiazole, 5-methyl-2-(trifluoromethyl)-” are not mentioned in the search results, thiazoles have been the subject of much research due to their diverse biological activities . They have been used in the synthesis of various drugs and biologically active agents .

特性

CAS番号 |

157984-63-9 |

|---|---|

分子式 |

C5H4F3NS |

分子量 |

167.15 g/mol |

IUPAC名 |

5-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3 |

InChIキー |

PKQIWKITBAXEHQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(S1)C(F)(F)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)

![Dimethyl [(2-nitrophenyl)methyl]phosphonate](/img/structure/B8608939.png)